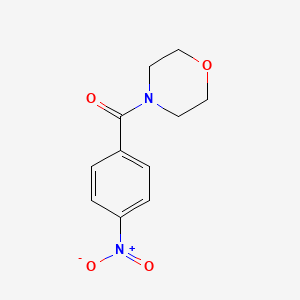

Morpholino(4-nitrophenyl)methanone

描述

Morpholino(4-nitrophenyl)methanone (CAS: 5397-76-2) is a morpholine-derived ketone featuring a 4-nitrophenyl substituent. Its structure combines the electron-withdrawing nitro group with the morpholine heterocycle, imparting unique reactivity and physicochemical properties. The compound is synthesized via a TBHP-mediated reaction of benzaldehyde, morpholine, and pyridine in acetonitrile at 80°C, yielding 78% after purification .

属性

IUPAC Name |

morpholin-4-yl-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGZQWDRWOXJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277798 | |

| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-76-2 | |

| Record name | 5397-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Morpholino(4-nitrophenyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

Reduction: this compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can also participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

Major Products Formed:

Reduction: 4-Aminophenylmorpholinomethanone.

Substitution: Substituted phenylmorpholinomethanone derivatives.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Morpholino(4-nitrophenyl)methanone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to the development of various chemical entities with potential applications in pharmaceuticals and materials science.

Reagent in Industrial Processes

The compound is utilized as a reagent in several industrial processes, aiding in the development of new materials. Its reactivity can be harnessed to create specialized compounds that meet specific industrial needs.

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various microorganisms and cancer cell lines, suggesting its utility as a therapeutic agent .

Mechanism of Action

The mechanism of action involves the reduction of the nitro group to form an amino group, which can interact with biological molecules such as proteins and enzymes. This interaction may inhibit enzyme activity or disrupt cellular processes, contributing to its therapeutic effects.

Pharmaceutical Applications

Development of Therapeutic Agents

Ongoing research explores this compound's potential as a therapeutic agent due to its ability to interact with biological targets. The compound has been studied for its role in developing new drugs aimed at treating infections and cancer .

Case Study: Mannich Bases

A study involving Mannich bases derived from this compound highlighted its antibacterial, antifungal, and anti-inflammatory activities. The synthesized compounds demonstrated significant efficacy compared to standard treatments, marking them as promising candidates for further drug development .

Antioxidant Activity

In Vitro Studies

In vitro studies have shown that derivatives of this compound possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting biological systems from oxidative stress, which is crucial in preventing various diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Key role in synthesizing pharmaceuticals |

| Biological Research | Antimicrobial and anticancer studies | Effective against multiple pathogens and cancer cells |

| Pharmaceuticals | Development of new therapeutic agents | Potential for treating infections and cancer |

| Antioxidant Activity | In vitro antioxidant studies | Significant free radical scavenging capabilities |

作用机制

The mechanism of action of Morpholino(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron-withdrawing vs. donating groups: The nitro group in this compound lowers electron density, enhancing electrophilicity compared to methoxy-substituted analogs .

- Polar surface area (PSA) : Higher PSA (101 Ų) due to nitro and ketone groups increases solubility in polar solvents relative to cyclopropane derivatives (PSA 55 Ų) .

- Lipophilicity (XlogP): Nitro-substituted morpholino ketones (XlogP ~1.5) are less lipophilic than cyclopropane derivatives (XlogP 2.8), affecting membrane permeability .

生物活性

Morpholino(4-nitrophenyl)methanone, a compound characterized by its morpholine ring and 4-nitrophenyl group, has garnered attention in the scientific community for its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.22 g/mol. The presence of the nitro group contributes to its chemical reactivity, which is crucial for its biological interactions. The compound is often utilized as an intermediate in organic synthesis, but its biological implications are increasingly significant.

The primary mechanism of action for this compound involves its ability to bind to specific mRNA sequences, inhibiting gene expression. This is a characteristic feature of morpholinos, which can disrupt protein synthesis by preventing translation. Additionally, the nitro group can undergo reduction to form an amino group, allowing further interactions with biological molecules such as proteins and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism likely involves disruption of microbial cellular processes through gene expression inhibition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, its interaction with pro-apoptotic factors has been linked to enhanced cell death in specific cancer types, indicating a promising avenue for cancer therapy .

Case Studies and Research Findings

- Antioxidant and Anti-inflammatory Activities : A study on N-[Morpholino(4-nitrophenyl)methyl]nicotinamide (a derivative of this compound) reported significant antioxidant and anti-inflammatory effects. The compound exhibited high DPPH free radical scavenging activity, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

- Gene Knockdown Studies : Morpholino oligonucleotides have been extensively used in developmental biology to achieve gene knockdown in model organisms like zebrafish. These studies revealed off-target effects that necessitate careful interpretation when using morpholinos for gene function studies. Such insights are crucial for understanding the broader implications of this compound in genetic research .

- Toxicological Assessments : Investigations into the toxicological profiles of morpholino compounds have revealed that while they can effectively inhibit target genes, they may also induce unwanted apoptosis through pathways such as Tp53 activation. This duality underscores the importance of evaluating both efficacy and safety when considering this compound for therapeutic applications .

Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholino(4-nitrophenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting a 4-nitrophenyl precursor with morpholine in the presence of coupling agents (e.g., EDC/HOBt) can yield the product. Optimize yields by adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Catalytic systems like Fe(acac)₃ in 2-MeTHF have shown improved efficiency in similar morpholino methanone syntheses .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare peak assignments with reference spectra (e.g., δ ~8.10 ppm for aromatic protons adjacent to nitro groups) .

- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1670 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) against standardized databases .

- HRMS : Confirm molecular ion peaks (e.g., m/z calculated for C₁₁H₁₂N₂O₄: 236.0798) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

- Methodological Answer :

- Impurity Analysis : Use HPLC or TLC to detect byproducts.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software).

- Isotopic Labeling : Trace unexpected peaks via deuterated solvents or ¹⁵N-labeled reagents .

Q. What strategies improve the solubility and stability of this compound in aqueous reaction systems?

- Methodological Answer :

- Co-Solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility.

- pH Adjustment : Stabilize the nitro group by buffering at pH 6–8.

- Derivatization : Introduce hydrophilic substituents (e.g., sulfonate groups) without altering core reactivity .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : Bulky substituents on the morpholino ring reduce reaction rates (e.g., compare tert-butyl vs. methyl groups).

- Electronic Effects : Electron-withdrawing nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution.

- Catalyst Tuning : Use Pd or Fe catalysts with tailored ligands (e.g., DMI) to balance steric and electronic demands .

Q. How can computational tools predict interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., HIV-1 Vif inhibitors).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS).

- QSAR Models : Corrogate nitro group orientation with bioactivity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。